(1-Methoxybutan-2-yl)(1-phenylethyl)amine
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Overview
Description
(1-Methoxybutan-2-yl)(1-phenylethyl)amine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is used primarily for research purposes and is known for its unique structural properties, which include a methoxy group and a phenylethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybutan-2-yl)(1-phenylethyl)amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the alkylation of (1-phenylethyl)amine with a suitable methoxybutyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxybutan-2-yl)(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, sodium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
(1-Methoxybutan-2-yl)(1-phenylethyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxybutan-2-yl)(1-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Methoxybutan-2-yl)amine: Lacks the phenylethyl group, resulting in different chemical and biological properties.
(1-Phenylethyl)amine: Lacks the methoxybutyl group, leading to variations in reactivity and applications.
(1-Methoxybutan-2-yl)(1-phenylethyl)alcohol: Contains a hydroxyl group instead of an amine, affecting its chemical behavior.
Uniqueness
(1-Methoxybutan-2-yl)(1-phenylethyl)amine is unique due to the presence of both a methoxybutyl group and a phenylethylamine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-methoxy-N-(1-phenylethyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-4-13(10-15-3)14-11(2)12-8-6-5-7-9-12/h5-9,11,13-14H,4,10H2,1-3H3 |
InChI Key |
NUAMNNLHBPJIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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